2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone
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Description
2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
A notable study involves the synthesis of conducting polymers based on similar pyrrole derivatives, showcasing the effects of substituents on their properties. These polymers exhibited good thermal stability and variable electrical conductivity, influenced by the nature of substituents, suggesting potential applications in electronic devices (Pandule et al., 2014).
Antimicrobial Activity
Research on derivatives akin to the mentioned compound has demonstrated antimicrobial potential. For instance, a study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives highlighted their promising antibacterial activity against specific bacterial strains, including M. tuberculosis, indicating their relevance in developing new antimycobacterial agents (Nural et al., 2018).
Antitumor Activities
Another area of interest is the investigation into compounds’ antitumor properties. A study focusing on thiazolyl(hydrazonoethyl)thiazoles, which share a structural resemblance, revealed that some derivatives possess promising activities against breast cancer cells, suggesting their potential in cancer therapy (Mahmoud et al., 2021).
Catalytic and Synthetic Applications
The field of catalysis and synthesis also benefits from research on related compounds. For example, the study on the ruthenium(II) complexes containing optically active ligands for the asymmetric transfer hydrogenation of acetophenone highlights the importance of such compounds in facilitating selective chemical transformations, which are crucial in pharmaceutical synthesis (Yang et al., 1997).
Novel Compound Identification
Furthermore, the identification and characterization of novel derivatives, such as a novel cathinone compound identified through advanced analytical techniques, demonstrate the ongoing exploration and expansion of chemical space for potential new substances with unique properties and applications (Bijlsma et al., 2015).
Properties
IUPAC Name |
2-phenyl-1-[5-(thiomorpholine-4-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(10-13-4-2-1-3-5-13)14-11-15(18-12-14)17(21)19-6-8-22-9-7-19/h1-5,11-12,18H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQQRWFZKYVYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CN2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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